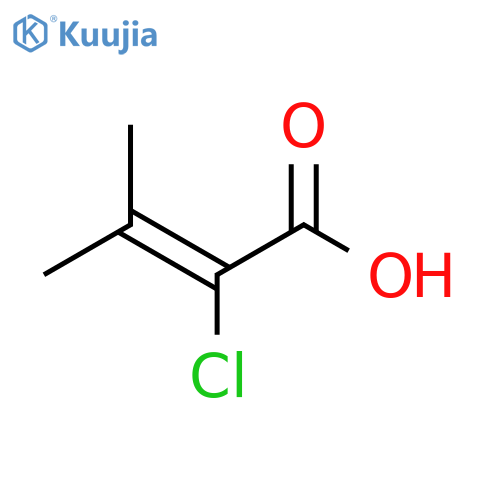

Cas no 15052-93-4 (2-chloro-3-methylbut-2-enoic acid)

15052-93-4 structure

商品名:2-chloro-3-methylbut-2-enoic acid

2-chloro-3-methylbut-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- 2-chloro-3-methylbut-2-enoic acid

- 2-Butenoic acid, 2-chloro-3-methyl-

- 2-chloro-3-methylbut-2-enoicacid

- AKOS006376267

- SCHEMBL491481

- DTXSID501299651

- 15052-93-4

- 2-Chloro-3-methyl-2-butenoic acid

- A50965

-

- インチ: 1S/C5H7ClO2/c1-3(2)4(6)5(7)8/h1-2H3,(H,7,8)

- InChIKey: MEDYELRPZXRBMU-UHFFFAOYSA-N

- ほほえんだ: C(O)(=O)/C(/Cl)=C(\C)/C

計算された属性

- せいみつぶんしりょう: 134.0134572g/mol

- どういたいしつりょう: 134.0134572g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 133

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 37.3Ų

2-chloro-3-methylbut-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00975800-1g |

2-Chloro-3-methylbut-2-enoic acid |

15052-93-4 | 95% | 1g |

¥14285.0 | 2023-04-01 | |

| 1PlusChem | 1P01QZ77-250mg |

2-Butenoic acid, 2-chloro-3-methyl- |

15052-93-4 | 95% | 250mg |

$877.00 | 2024-06-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00975800-100mg |

2-Chloro-3-methylbut-2-enoic acid |

15052-93-4 | 95% | 100mg |

¥3112.0 | 2023-04-01 | |

| 1PlusChem | 1P01QZ77-100mg |

2-Butenoic acid, 2-chloro-3-methyl- |

15052-93-4 | 95% | 100mg |

$525.00 | 2024-06-20 | |

| 1PlusChem | 1P01QZ77-1g |

2-Butenoic acid, 2-chloro-3-methyl- |

15052-93-4 | 95% | 1g |

$2428.00 | 2024-06-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00975800-250mg |

2-Chloro-3-methylbut-2-enoic acid |

15052-93-4 | 95% | 250mg |

¥5291.0 | 2023-04-01 |

2-chloro-3-methylbut-2-enoic acid 関連文献

-

1. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

15052-93-4 (2-chloro-3-methylbut-2-enoic acid) 関連製品

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬